molecular formula C21H17ClFN3O4 B2525746 N'-(2-(4-chlorophenoxy)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105210-91-0

N'-(2-(4-chlorophenoxy)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2525746
CAS RN: 1105210-91-0
M. Wt: 429.83
InChI Key: XJYFTDPZWDQDFL-UHFFFAOYSA-N
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Description

The compound "N'-(2-(4-chlorophenoxy)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide" is a hydrazide derivative, which is a class of compounds known for their potential pharmacological activities. Research on similar compounds has shown that hydrazide derivatives can exhibit significant anti-inflammatory activities . These compounds are synthesized through the condensation of hydrazide with aromatic aldehydes and are characterized using various spectroscopic techniques.

Synthesis Analysis

The synthesis of hydrazide derivatives typically involves the reaction of an appropriate hydrazide with an aromatic aldehyde. In the case of similar compounds, such as those mentioned in the provided papers, the synthesis process has been well-documented. For instance, N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides were synthesized by condensation reactions . Similarly, other hydrazide derivatives were synthesized by reactions with benzaldehydes in the presence of acetic acid in ethanol . These methods suggest that the synthesis of the compound would likely follow a comparable pathway, involving the condensation of the corresponding hydrazide with a 4-fluorobenzyl aldehyde derivative.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is typically confirmed using spectroscopic methods such as proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), infrared spectroscopy (IR), and mass spectrometry. For example, the structure of a benzothiophene carbohydrazide derivative was confirmed using these techniques . The stereochemical behavior of these compounds can also be studied using 1H NMR, which can reveal the presence of cis/trans amide equilibria and the stability of different stereoisomers .

Chemical Reactions Analysis

Hydrazide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The condensation with aromatic aldehydes is a key reaction for the synthesis of these compounds . Additionally, cyclization reactions can lead to the formation of oxadiazole derivatives, as seen in the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives . These reactions are crucial for the diversification of the chemical structure and the potential bioactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic rings and the hydrazide moiety can affect properties such as solubility, melting point, and stability. The anti-inflammatory activities of these compounds are often evaluated using biological assays, such as the carrageenan-induced rat paw edema assay, which can provide insights into their pharmacological potential . The antiproliferative activities against cancer cells are also assessed using in vitro methods like the MTT assay, which can help determine the efficacy of these compounds against various cancer cell lines .

Scientific Research Applications

Supramolecular Architectures and Hydrogen Bonding

A study focused on novel pyridine-based hydrazone derivatives, synthesized via ultrasonication, explored their structures and quantum chemical properties. These derivatives exhibit remarkable non-linear optical (NLO) properties, attributed to their optimized geometry, frontier molecular orbitals (FMOs), and natural bond orbitals (NBOs). This suggests potential applications in materials science, particularly in developing new materials with specific optical characteristics. The detailed analysis of intra- and intermolecular hydrogen bonding networks provides insights into the design of supramolecular architectures with desired properties (Khalid et al., 2021).

Antimicrobial Activity

Research on 4-oxo-thiazolidine derivatives, including compounds synthesized from ethyl (4-chlorophenoxy)acetate, showed antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the urgent need for novel treatments against resistant microbial strains (Patel et al., 2009).

Lipase and α-Glucosidase Inhibition

Another study focused on novel heterocyclic compounds derived from acetohydrazide for their lipase and α-glucosidase inhibitory activities. The findings suggest applications in managing diseases related to these enzymes, such as obesity and diabetes, highlighting the therapeutic potential of these compounds (Bekircan et al., 2015).

Green Chemistry and Catalytic Activity

Research on the preparation of complexes via solid-state ball milling, a green chemistry approach, explored the antimicrobial, antioxidant, and cytotoxic activities of these complexes. This method represents a sustainable alternative to conventional synthesis, with potential applications in developing bioactive compounds with less environmental impact (Fekri et al., 2014).

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c22-15-5-9-17(10-6-15)30-13-19(27)24-25-20(28)18-2-1-11-26(21(18)29)12-14-3-7-16(23)8-4-14/h1-11H,12-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYFTDPZWDQDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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